molecular formula C19H22N2O4S B6542988 N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1060226-13-2

N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide

Cat. No. B6542988
CAS RN: 1060226-13-2
M. Wt: 374.5 g/mol
InChI Key: AZDMFVUKRFGGSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide” is a chemical compound. It has been used as an inhibitor in the structure of TrkA kinase .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The crystal structures obtained by experimental methods and density functional theory (DFT) calculations were found to be consistent .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with aryl or vinyl halides using a palladium catalyst. N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide serves as an excellent boron reagent in SM coupling reactions . Its mild reaction conditions, functional group tolerance, and environmentally benign nature make it a valuable tool for synthesizing complex organic molecules.

Anti-HIV Activity

Researchers have synthesized derivatives of N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide and screened them for anti-HIV activity. These compounds exhibit promising effects against both HIV-1 and HIV-2 strains in acutely infected cells. Further investigations into their mechanism of action and potential therapeutic applications are ongoing .

Benzylic Position Reactions

The benzylic position of N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide is chemically interesting. It can undergo nucleophilic substitution reactions, particularly via an SN1 pathway. Understanding its reactivity at this position contributes to broader insights into organic chemistry .

Mechanism of Action

The compound has been used as an inhibitor in the structure of TrkA kinase . TrkA kinase is a protein that plays a key role in the nervous system’s pain signaling. Inhibitors of TrkA kinase can potentially be used to treat chronic pain .

properties

IUPAC Name

N-cyclopropyl-2-[4-[(4-methoxy-2-methylphenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-13-11-17(25-2)9-10-18(13)26(23,24)21-16-5-3-14(4-6-16)12-19(22)20-15-7-8-15/h3-6,9-11,15,21H,7-8,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDMFVUKRFGGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[4-(4-methoxy-2-methylbenzenesulfonamido)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.